molecular formula C10H8O3S B13326457 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid

7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid

Katalognummer: B13326457
Molekulargewicht: 208.24 g/mol
InChI-Schlüssel: TUNNPNWJKCRGBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of sulfur-containing reagents to introduce the thiophene ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzothiophene ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol .

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The benzothiophene core can interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.

    Thiophene derivatives: Contain the thiophene ring but lack the specific functional groups present in 7-Hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid.

Uniqueness: The presence of both hydroxyl and carboxylic acid groups in this compound makes it unique compared to other benzothiophene and thiophene derivatives.

Eigenschaften

Molekularformel

C10H8O3S

Molekulargewicht

208.24 g/mol

IUPAC-Name

7-hydroxy-6-methyl-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C10H8O3S/c1-5-2-3-6-4-7(10(12)13)14-9(6)8(5)11/h2-4,11H,1H3,(H,12,13)

InChI-Schlüssel

TUNNPNWJKCRGBN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)C=C(S2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.